N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide
Description
N-[4-Methoxy-3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide is a sulfonamide derivative featuring a phenyl ring substituted with a methoxy group at the 4-position and a tetrazole ring at the 3-position. Tetrazole rings, known as bioisosteres for carboxylic acids, enhance metabolic stability and electronic properties, making this compound of interest in agrochemical or pharmaceutical research .
Properties
Molecular Formula |
C9H11N5O3S |
|---|---|
Molecular Weight |
269.28 g/mol |
IUPAC Name |
N-[4-methoxy-3-(tetrazol-1-yl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C9H11N5O3S/c1-17-9-4-3-7(11-18(2,15)16)5-8(9)14-6-10-12-13-14/h3-6,11H,1-2H3 |
InChI Key |
XMFZQNPFWMPDPV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C)N2C=NN=N2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via a Huisgen-type cycloaddition, where the nitrile group acts as a dipolarophile, and the azide serves as a 1,3-dipole. Key parameters include:
- Temperature : 80–100°C in dimethylformamide (DMF) or toluene/water biphasic systems.
- Catalyst : NH₄Cl or zinc bromide (ZnBr₂) enhances reaction rates by polarizing the nitrile group.
- Solvent : Biphasic toluene/water (9:1) systems improve yields (90%) by facilitating phase separation and reducing side reactions.
A comparative analysis of solvents and catalysts is provided in Table 1.
Table 1: Optimization of [3+2] Cycloaddition Conditions
| Solvent System | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | NH₄Cl | 100 | 75 |
| Toluene/water (9:1) | ZnBr₂ | 80 | 90 |
| Ethanol | None | 70 | 45 |
Microwave-assisted synthesis reduces reaction times from 18 hours to 30 minutes, achieving comparable yields (88%). This method is particularly advantageous for large-scale production, where continuous flow reactors further enhance efficiency by maintaining optimal temperature and mixing conditions.
Functionalization with Methanesulfonamide
Following tetrazole formation, the nitro group on the phenyl ring is reduced to an amine, which is subsequently sulfonylated with methanesulfonyl chloride (MsCl).
Nitro Reduction and Sulfonylation
The reduction step typically employs hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst or sodium borohydride (NaBH₄) with nickel chloride (NiCl₂) in methanol. For example:
- Nitro Reduction : 4-Methoxy-3-(1H-tetrazol-1-yl)nitrobenzene is reduced to the corresponding amine using NaBH₄/NiCl₂ at 0–25°C, yielding 85–90%.
- Sulfonylation : The amine reacts with MsCl in dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of pyridine as a base, achieving 78–95% yields.
Critical Considerations :
- Stoichiometry : A 1.2:1 molar ratio of MsCl to amine minimizes di-sulfonylation byproducts.
- Purification : Column chromatography with dichloromethane/methanol (100:1) or recrystallization from methanol ensures high purity (>98%).
Alternative Synthetic Routes
Multicomponent Reactions (MCRs)
Recent innovations leverage MCRs to streamline synthesis. The Passerini-tetrazole reaction enables simultaneous formation of the tetrazole and sulfonamide groups using aldehydes, isocyanides, and carboxylic acids. For instance:
- Reactants : 4-Methoxybenzaldehyde, tert-octyl isocyanide, and methanesulfonic acid.
- Conditions : Toluene/water (9:1), 70°C, 12 hours.
- Yield : 68% with 95% purity.
This method reduces step count and avoids hazardous intermediates like hydrazoic acid, which is traditionally used in tetrazole synthesis.
Solid-Phase Synthesis
Immobilizing the phenyl scaffold on resin allows iterative functionalization. After attaching 4-methoxy-3-aminophenyl to Wang resin, tetrazole formation and sulfonylation are performed sequentially, with final cleavage using trifluoroacetic acid (TFA). Yields reach 70–75%, though scalability remains challenging.
Industrial-Scale Production
Continuous Flow Reactors
Replacing batch reactors with continuous systems improves heat transfer and mixing, critical for exothermic steps like sulfonylation. Key advantages include:
- Throughput : 5 kg/day capacity with >90% yield.
- Safety : Reduced exposure to toxic intermediates (e.g., azides).
Environmental Impact
Green chemistry principles are integrated via:
- Solvent Recovery : Distillation and recycling of DCM and toluene.
- Catalyst Reuse : Zeolite-encapsulated ZnBr₂ catalysts maintain activity over 10 cycles.
Chemical Reactions Analysis
Types of Reactions
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Data Tables
Table 1: IR Spectral Features of Key Functional Groups
| Compound Type | Functional Group | IR Absorption (cm⁻¹) | Reference |
|---|---|---|---|
| Hydrazinecarbothioamides | C=S | 1243–1258 | |
| Triazole-thiones | C=S | 1247–1255 | |
| Tetrazoles (Theoretical) | N-H (tetrazole) | ~2500–2600 (if present) | - |
Table 2: Substituent Effects on Bioactivity
Biological Activity
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide is a compound of interest due to its potential biological activities. This article explores its chemical structure, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : CHNOS
- Molecular Weight : 269.28 g/mol
- CAS Number : 1190258-33-3
The structural representation can be described using the SMILES notation: COc1ccc(NS(C)(=O)=O)cc1-n1cnnn1 .
This compound exhibits various biological activities, primarily through its interaction with specific biological targets. It is hypothesized to act as a modulator of signaling pathways involved in cell proliferation and apoptosis.
Anticancer Properties
Research indicates that sulfonamide derivatives, including this compound, may exhibit anticancer properties by inhibiting mitotic kinases. These kinases are crucial for cell division, and their inhibition can lead to reduced tumor growth.
A study demonstrated that similar compounds could induce apoptosis in cancer cell lines, suggesting a potential therapeutic role in oncology .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity. Sulfonamides are known to inhibit various inflammatory mediators, which may contribute to their therapeutic effects in conditions like arthritis and other inflammatory diseases.
Case Studies
- Cell Line Studies : In vitro studies using human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with this compound resulted in significant reductions in cell viability and proliferation rates.
- Animal Models : In vivo studies have indicated that administration of the compound in murine models led to decreased tumor size and improved survival rates compared to control groups .
Data Table of Biological Activity
Q & A
Q. What are the optimal synthetic routes for N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide, and how can reaction conditions be tailored to improve yield and purity?
- Methodological Answer : The compound is synthesized via multi-step organic reactions. Key steps include:
- Methanesulfonylation : Reacting 4-methoxy-3-(1H-tetrazol-1-yl)aniline with methanesulfonyl chloride under basic conditions (e.g., triethylamine in THF) .
- Purification : Column chromatography (silica gel) using gradients of dichloromethane:methanol:NH₃ (e.g., 0–30%) to isolate the product .
- Optimization : Microwave-assisted synthesis or flow chemistry can enhance reaction efficiency and reduce side products .
- Analytical Validation : Confirm purity via HPLC (>95%) and structural integrity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. How can researchers validate the biological activity of this compound in in vitro assays?
- Methodological Answer :
- Target Selection : Prioritize enzymes/receptors with known sensitivity to tetrazole and sulfonamide motifs (e.g., NMDA receptors, viral polymerases) .
- Assay Design :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., HCV NS5B polymerase inhibition, IC₅₀ determination) .
- Cellular Apoptosis : Measure caspase-3/7 activation in cancer cell lines (e.g., prostate cancer) via luminescence assays .
- Controls : Include positive controls (e.g., known inhibitors) and vehicle-only groups to validate assay robustness.
Q. What analytical techniques are critical for characterizing this compound’s physicochemical properties?
- Methodological Answer :
- Structural Elucidation : X-ray crystallography (for solid-state conformation) and FT-IR (to confirm sulfonamide N–H and S=O stretches) .
- Solubility : Use shake-flask method with UV-Vis spectroscopy in buffers (pH 1–7.4) to assess bioavailability .
- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to detect degradation products .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations on the tetrazole or methoxy group) impact the compound’s pharmacokinetic and pharmacodynamic profiles?
- Methodological Answer :
- Rational Design : Replace the methoxy group with bulkier substituents (e.g., tert-butyl) to enhance metabolic stability .
- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to targets (e.g., HCV NS5B polymerase) and ADMET predictors (e.g., SwissADME) to estimate solubility and hepatotoxicity .
- In Vivo Validation : Pharmacokinetic studies in rodents (IV/PO dosing) to measure Cₘₐₓ, t₁/₂, and bioavailability. Compare with parent compound .
Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?
- Methodological Answer :
- Assay Standardization : Ensure consistent buffer pH, temperature, and enzyme concentrations. For example, HCV NS5B assays require Mg²⁺ and RNA templates .
- Compound Integrity : Verify batch-to-batch consistency via DSC (differential scanning calorimetry) to detect polymorphic variations affecting activity .
- Meta-Analysis : Use statistical tools (e.g., Bland-Altman plots) to compare data across labs and identify systemic biases .
Q. What strategies are effective in elucidating the compound’s mechanism of action in complex biological pathways?
- Methodological Answer :
- Transcriptomics : RNA-seq or CRISPR-Cas9 screens to identify differentially expressed genes (e.g., Akt-mTOR pathway in cancer cells) .
- Proteomics : SILAC (stable isotope labeling) to quantify changes in protein expression (e.g., F-actin, cofilin-1) post-treatment .
- Pathway Inhibition : Use selective inhibitors (e.g., rapamycin for mTOR) in combination studies to pinpoint synergistic/antagonistic effects .
Q. How can researchers address solubility challenges for in vivo applications?
- Methodological Answer :
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) cleaved in vivo .
- Nanocarriers : Encapsulate in PEGylated liposomes or cyclodextrin complexes to enhance aqueous solubility .
- Co-Crystallization : Screen with co-formers (e.g., succinic acid) to create salts/cocrystals with improved dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
